

Spectroscopic Profile of 4,5,6-Trichloro-2-methylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,5,6-Trichloro-2-methylpyrimidine

Cat. No.: B168368

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for **4,5,6-trichloro-2-methylpyrimidine** is not readily available in public databases. The data presented in this guide, including NMR, IR, and MS, are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions are intended to provide a reasonable approximation of the expected spectral characteristics for this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **4,5,6-trichloro-2-methylpyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.5 - 2.8	Singlet	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 160 - 165	C2
~ 155 - 160	C4/C6
~ 130 - 135	C5
~ 20 - 25	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2950 - 3000	Medium	C-H stretch (methyl)
~ 1550 - 1600	Strong	C=N stretch (ring)
~ 1400 - 1450	Medium	C=C stretch (ring)
~ 1000 - 1200	Strong	C-Cl stretch
~ 700 - 800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
196/198/200	High	[M] ⁺ (Molecular ion with chlorine isotopes)
161/163/165	Medium	[M-Cl] ⁺
126/128	Medium	[M-2Cl] ⁺
91	Low	[M-3Cl] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **4,5,6-trichloro-2-methylpyrimidine**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **4,5,6-trichloro-2-methylpyrimidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Ensure complete dissolution by vortexing or brief sonication.
- If any particulate matter is visible, filter the solution through a pipette with a small cotton plug directly into a clean NMR tube.
- Cap the NMR tube securely and label it appropriately.

¹H NMR Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1.0 s.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s.
- Spectral Width: 0-200 ppm.

IR Spectroscopy

Sample Preparation (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4,5,6-trichloro-2-methylpyrimidine** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

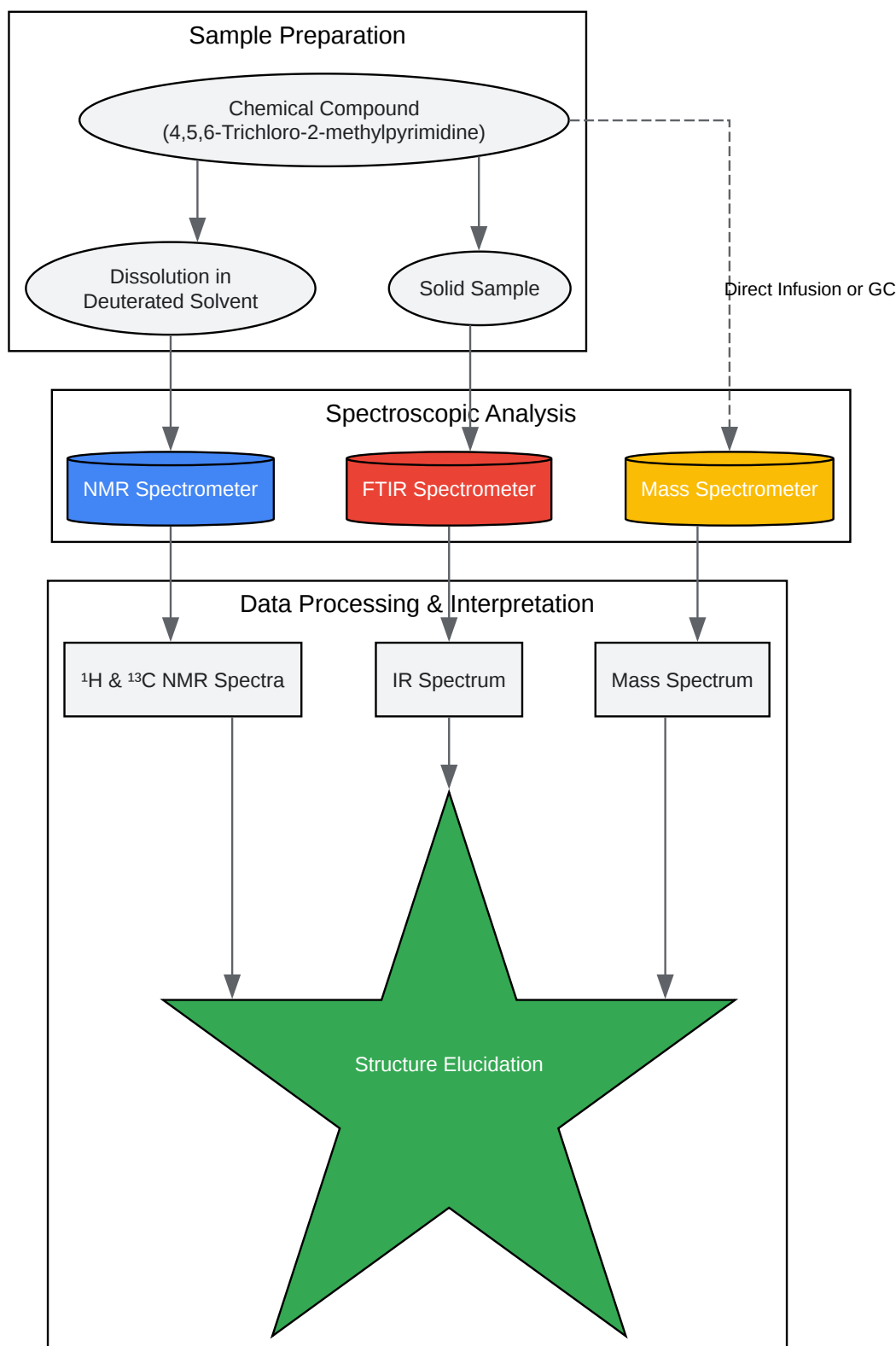
- Prepare a dilute solution of **4,5,6-trichloro-2-methylpyrimidine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electron Ionization - EI):

- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Inlet System: Direct infusion or via GC separation. If using GC, a suitable temperature program would be required to ensure elution of the compound.

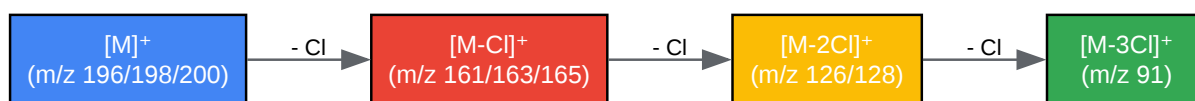
Visualizations

The following diagrams illustrate the workflow for spectral analysis.



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Caption: Workflow for the spectral analysis of a chemical compound.



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Caption: Predicted fragmentation pathway in Mass Spectrometry.

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